molecular formula C6H13NO2S B011402 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one CAS No. 108099-42-9

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one

Cat. No.: B011402
CAS No.: 108099-42-9
M. Wt: 163.24 g/mol
InChI Key: MFONWVIEMWWXNH-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(1-oxo-1,4-thiazinan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c8-4-1-7-2-5-10(9)6-3-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFONWVIEMWWXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCN1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30547059
Record name 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108099-42-9
Record name 4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30547059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step 1. To a solution of ethanolamine (0.54 g, 8.82 mmol) in water (20 ml) was added divinylsulfoxide (1.0 g, 9.8 mmol). After the reaction mixture was refluxed for 0.5 h, the mixture was concentrated and dried at 50° C. to afford 4-(2-hydroxyethyl)thiomorpholine 1-oxide (1.50 g, 94%) as a colorless liquid. 1H NMR (500 MHz, CDCl3) δ 2.65 (t, J=5.4 Hz, 2H), 2.75-3.02 (m, 6H), 3.05-3.31 (m, 3H), 3.66 (t, J=5.4 Hz, 2H). Step 2. To a solution of OZ288 (0.50 g, 1.4 mmol), 4-(2-hydroxyethyl)thiomorpholine 1-oxide (0.34 g, 2.1 mmol), triphenylphosphine (0.55 g, 2.1 mmol), and triethylamine (0.29 ml, 2.1 mmol) in dry THF (50 ml) at 0° C. was added dropwise a solution of DIAD (0.43 g, 2.1 mmol) in THF (10 ml). After stirring at rt overnight, the solvent was removed under vacuum. The residue was dissolved in EtOAc (50 ml), washed with water (3×50 ml), dried over MgSO4, and concentrated. The residue was purified by chromatography (silica gel, 50% EtOH in EtOAc) to afford OZ464 free base (0.51 g, 73%) as a colorless solid. To a solution of OZ464 free base (0.51 g, 1.0 mmol) in EtOAc (10 ml) at 0° C. was added dropwise a solution of methanesulfonic acid (0.14 g, 1.4 mmol) in ether (10 ml). The resulting precipitate was filtered, washed with ether (25 ml), and dried in vacuo at 40° C. to afford trioxolane OZ464 (0.51 g, 85%) as a colorless solid. mp 139-141° C.; 1H NMR (500 MHz, DMSO-d6) δ 1.45-1.98 (m, 22H), 2.37 (s, 3H), 2.53-2.64 (m, 1H), 3.08-3.26 (m, 4H), 3.41-3.92 (m, 6H), 4.36 (brs, 2H), 6.95 (J=8.8 Hz, 2H), 7.17 (J=8.3 Hz, 2H), 10.06 (s, 1H); 13C NMR (125.7 MHz, DMSO-d6) δ 26.00, 26.41, 31.47, 34.26, 34.44, 35.97, 36.27, 39.90, 40.90, 42.09, 42.46, 55.80, 62.12, 108.29, 110.72, 114.89, 127.72, 139.13, 155.99. Anal. Calcd for C29H43NO8S2: C, 58.27; H, 7.25; N, 2.34. Found: C, 58.46; H, 7.14; N, 2.36.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 2
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 3
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4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 4
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4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 5
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one
Reactant of Route 6
4-(2-Hydroxyethyl)-1lambda~4~,4-thiazinan-1-one

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